7-propoxy-2H-chromene-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

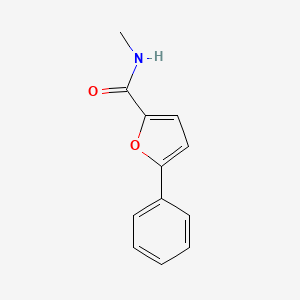

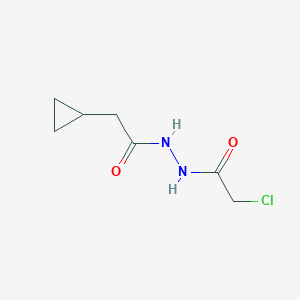

7-propoxy-2H-chromene-3-carboxylic acid is a chemical compound with the molecular formula C13H14O4 . It has a molecular weight of 234.25 . This compound is used for research purposes .

Molecular Structure Analysis

The InChI code for 7-propoxy-2H-chromene-3-carboxylic acid is 1S/C13H14O4/c1-2-5-16-11-4-3-9-6-10 (13 (14)15)8-17-12 (9)7-11/h3-4,6-7H,2,5,8H2,1H3, (H,14,15) . This code provides a specific string of characters that describes the molecular structure of the compound.Physical And Chemical Properties Analysis

The compound has a predicted melting point of 134.15° C and a predicted boiling point of approximately 384.6° C at 760 mmHg . The predicted density is approximately 1.2 g/cm3, and the refractive index is predicted to be n20D 1.57 .Scientific Research Applications

Synthesis and Fluorescent Properties

Synthesis and Characterization Various derivatives of chromene carboxylic acids, including 7-propoxy-2H-chromene-3-carboxylic acid, have been synthesized and characterized. Synthesis methods often involve crystal X-ray diffraction and provide insights into the molecular structure and interactions within the compounds. For example, certain derivatives exhibit notable fluorescence due to their larger conjugated systems and various hydrogen bonds (Shi et al., 2017).

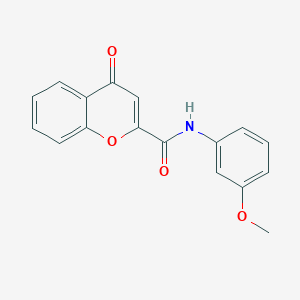

Fluorescent Properties Derivatives of 7-propoxy-2H-chromene-3-carboxylic acid have been studied for their fluorescent properties. For instance, (E)-ethyl-7-(cinnamoyloxy)-2-oxo-2H-chromene-3-carboxylate shows fluorescence with a specific emission wavelength, indicating its potential use in applications requiring fluorescent materials (Bai Jing-hua, 2011).

Biological Activities and Applications

Antioxidant Activities Certain derivatives of 7-propoxy-2H-chromene-3-carboxylic acid have been synthesized and evaluated for their antioxidant activities. Specific compounds have demonstrated potent inhibition of lipid peroxidation, suggesting their potential use as antioxidants in various applications (Kwak et al., 2006).

Antibacterial and Antifungal Agents New derivatives of 7-propoxy-2H-chromene-3-carboxylic acid have been synthesized and screened for their antibacterial and antifungal activities. These studies indicate the potential of these derivatives as antimicrobial agents, with specific derivatives demonstrating significant activity against various bacterial and fungal strains (Mahesh et al., 2022).

Photoluminescence and Material Applications Derivatives of 7-propoxy-2H-chromene-3-carboxylic acid have also been synthesized and studied for their photoluminescence properties. The synthesis and photoluminescence of certain derivatives suggest potential applications in material sciences and the development of smart materials (Wondraczek et al., 2012).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, and the signal word is "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . It’s important to handle the compound with care and follow all safety guidelines.

Future Directions

Mechanism of Action

Target of Action

Related compounds such as 7-hydroxycoumarins are known to interact with various biological targets .

Mode of Action

It’s worth noting that similar compounds have been shown to inhibit lipid peroxidation initiated by fe 2+ and ascorbic acid in rat brain homogenates .

Biochemical Pathways

Related compounds have been implicated in the naphthalene catabolic pathway .

Result of Action

Related compounds have been shown to exhibit potent inhibition of lipid peroxidation .

properties

IUPAC Name |

7-propoxy-2H-chromene-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O4/c1-2-5-16-11-4-3-9-6-10(13(14)15)8-17-12(9)7-11/h3-4,6-7H,2,5,8H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJFOAOYCGCZPRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC2=C(C=C1)C=C(CO2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2906108.png)

![1-(5-chloro-2,4-dimethoxyphenyl)-4-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2906110.png)

![1-(6-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-isopropylpiperidine-3-carboxamide](/img/structure/B2906114.png)

![N-(3-methoxybenzyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2906116.png)

![2-(8-(5-chloro-2-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2906118.png)

![3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-1-(2,2,6-trimethylmorpholin-4-yl)propan-1-one](/img/structure/B2906119.png)

![4-(2-(Ethylthio)-6-((2-methoxyphenyl)carbamoyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)benzoic acid](/img/structure/B2906121.png)

![2-(Chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2906128.png)